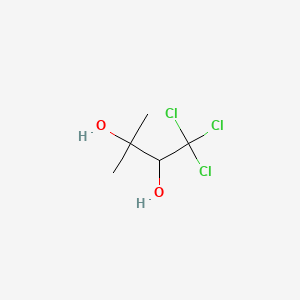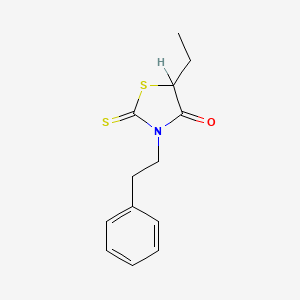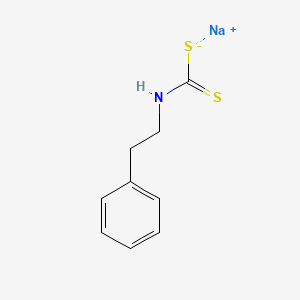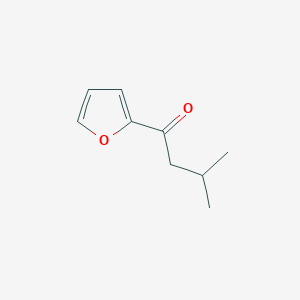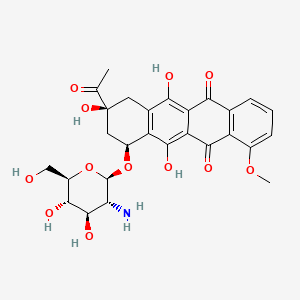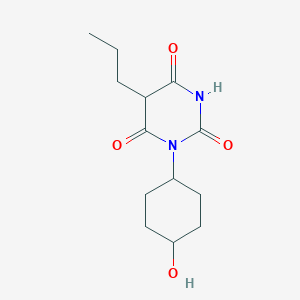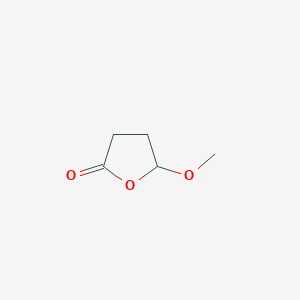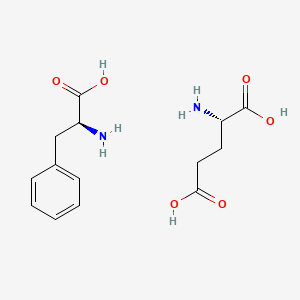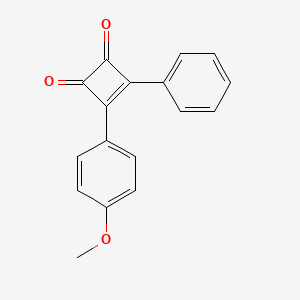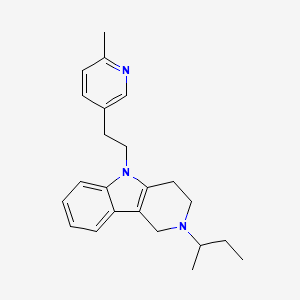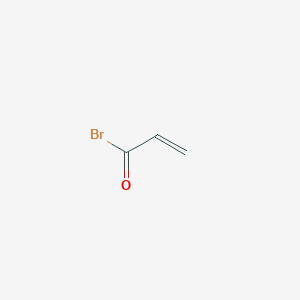
2-Propenoyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoyl bromide, also known as acryloyl bromide, is an organic compound with the formula CH₂=CHCOBr. It is a colorless liquid that is used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both the carbon-carbon double bond and the acyl bromide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Propenoyl bromide can be synthesized through the bromination of acryloyl chloride. The reaction involves the addition of bromine to acryloyl chloride in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, this compound is produced by the bromination of acrylic acid or its derivatives. The process involves the use of bromine and a suitable catalyst under controlled conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Propenoyl bromide undergoes various types of chemical reactions, including:
Addition Reactions: The carbon-carbon double bond can participate in addition reactions with nucleophiles.
Substitution Reactions: The acyl bromide group can undergo nucleophilic substitution reactions.
Polymerization: The compound can polymerize to form polyacryloyl bromide.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Catalysts: Iron(III) bromide and other Lewis acids are used as catalysts in various reactions.
Solvents: Reactions are typically carried out in organic solvents such as dichloromethane or toluene.
Major Products Formed
Amides: Reaction with amines.
Esters: Reaction with alcohols.
Thioesters: Reaction with thiols.
Scientific Research Applications
2-Propenoyl bromide is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Polymer Chemistry: In the production of polymers and copolymers with specific properties.
Material Science: As a precursor for the synthesis of advanced materials with unique characteristics.
Mechanism of Action
The reactivity of 2-Propenoyl bromide is primarily due to the presence of the acyl bromide group, which is highly electrophilic. This allows the compound to react readily with nucleophiles, leading to the formation of various derivatives. The carbon-carbon double bond also contributes to its reactivity, enabling addition reactions and polymerization.
Comparison with Similar Compounds
Similar Compounds
Acryloyl chloride: Similar in structure but contains a chlorine atom instead of a bromine atom.
Acrylic acid: Contains a carboxylic acid group instead of an acyl bromide group.
Methacryloyl bromide: Contains a methyl group on the carbon-carbon double bond.
Uniqueness
2-Propenoyl bromide is unique due to its combination of the acyl bromide group and the carbon-carbon double bond, which imparts high reactivity and versatility in organic synthesis. This makes it a valuable intermediate in the production of a wide range of chemical compounds.
Properties
IUPAC Name |
prop-2-enoyl bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrO/c1-2-3(4)5/h2H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQXLMJSFGLQIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60459338 |
Source


|
| Record name | 2-Propenoyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60459338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14989-79-8 |
Source


|
| Record name | 2-Propenoyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60459338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

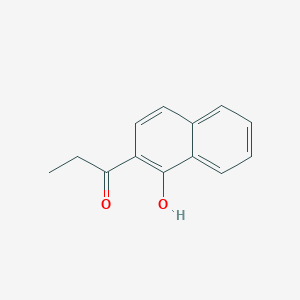
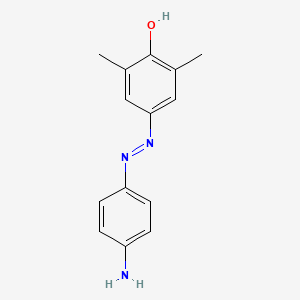
![6-oxa-10,20-diazapentacyclo[10.8.0.02,10.04,8.014,19]icosa-1(20),12,14,16,18-pentaene-5,9-dione](/img/structure/B14701959.png)
